(4-Methoxyquinolin-6-yl)methanol
Description
(4-Methoxyquinolin-6-yl)methanol is a quinoline derivative featuring a hydroxymethyl group at the 6-position and a methoxy group at the 4-position of the quinoline ring. This structure serves as a key intermediate in synthesizing bioactive molecules, particularly PI3K/mTOR dual inhibitors for cancer therapy . Its hydroxymethyl group enhances polarity, influencing solubility and reactivity, which is critical for further functionalization in drug development.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(4-methoxyquinolin-6-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-11-4-5-12-10-3-2-8(7-13)6-9(10)11/h2-6,13H,7H2,1H3 |
InChI Key |
QJJWOMKUVJJYNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyquinolin-6-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with quinoline or its derivatives as the starting material.
Methoxylation: The quinoline ring is subjected to methoxylation to introduce the methoxy group at the 4-position.
Reduction: The methoxyquinoline undergoes reduction to introduce the methanol group at the 6-position.
Purification: The final product is purified through recrystallization or other purification techniques to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(4-Methoxyquinolin-6-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives, such as 4-methoxyquinone.
Reduction Products: Hydroquinoline derivatives, such as 4-methoxyhydroquinoline.
Substitution Products: Halogenated quinolines and other substituted quinolines.
Scientific Research Applications
(4-Methoxyquinolin-6-yl)methanol: has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It has potential medicinal applications, including antimicrobial and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Methoxyquinolin-6-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Polarity: The hydroxymethyl group in this compound increases hydrophilicity compared to methoxy, chloro, or aryl ketone derivatives (e.g., ). This enhances solubility in polar solvents, critical for biological applications.
- Synthetic Utility : The hydroxymethyl group allows efficient reduction reactions (e.g., compound 10 synthesis with 77% yield ), unlike sulfonamide derivatives (e.g., compound 5 , 28% yield ).
- Biological Activity : Sulfonamide derivatives (e.g., 5 , 15g/h ) exhibit PI3K/mTOR inhibition, while the hydroxymethyl variant may improve pharmacokinetics or binding affinity as an intermediate.
Insights :
- Reductive methods (e.g., DIBAL) are more efficient for introducing hydroxymethyl groups than cross-coupling reactions.
- Lower yields in sulfonamide derivatives may stem from steric hindrance or purification challenges.
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : Hydroxymethyl-containing compounds show O-H stretches near 3400–3100 cm⁻¹ (e.g., compound 15g ).
- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ = 569 for compound 5 ).
- Solubility : Hydroxymethyl derivatives are more water-soluble than chloro or aryl ketone analogs, aligning with logP predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
